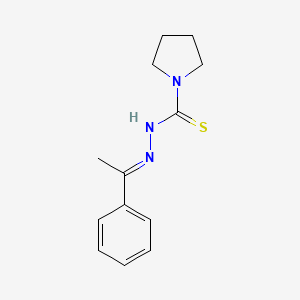![molecular formula C17H20ClN3O B5871977 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5871977.png)
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications.
Mecanismo De Acción
The mechanism of action of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide is based on its ability to modulate the activity of GABA receptors. Specifically, this compound acts as a positive allosteric modulator of the GABA receptor, which enhances the binding of GABA to the receptor and increases the inhibitory effect of GABA on neuronal activity. This mechanism of action results in the modulation of neurotransmitter release and synaptic plasticity, which can have significant effects on neuronal function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide depend on the specific research application and the dose of the compound used. In neuroscience, this compound has been shown to enhance the inhibitory effect of GABA on neuronal activity, resulting in decreased excitability and increased inhibition of neurotransmitter release. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro, possibly by inducing apoptosis or inhibiting cell proliferation. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved pharmacological properties, such as increased potency, selectivity, and safety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide in lab experiments include its well-defined mechanism of action, its ability to modulate the activity of GABA receptors, and its potential for use in various research applications. However, there are also some limitations to using this compound in lab experiments, such as its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide. These include the development of novel compounds with improved pharmacological properties, the investigation of the compound's potential for use in clinical applications, such as the treatment of neurological disorders or cancer, and the exploration of its potential for use in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal function and behavior.
Métodos De Síntesis
The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide involves the reaction of 4-chloromethyl-1H-pyrazole with N-cyclohexylbenzamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The yield of the synthesis can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide has been used in various research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity. In cancer research, this compound has been investigated for its potential as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]-N-cyclohexylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-15-10-19-21(12-15)11-13-6-8-14(9-7-13)17(22)20-16-4-2-1-3-5-16/h6-10,12,16H,1-5,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSBATQQFKTYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


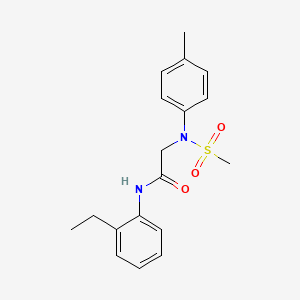
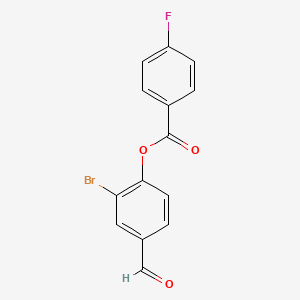

![5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione 4-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5871934.png)
![4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5871948.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5871955.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B5871969.png)
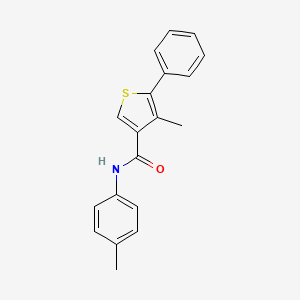
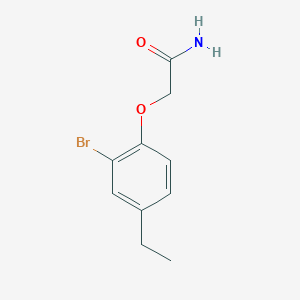
![ethyl 4-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5871994.png)
![4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5872002.png)
